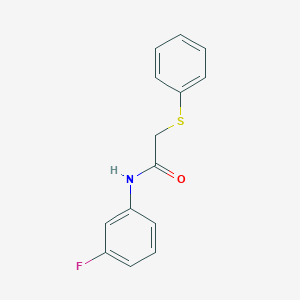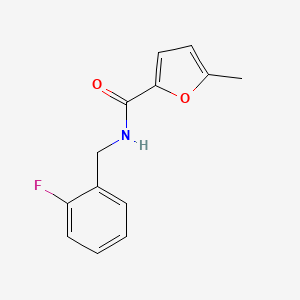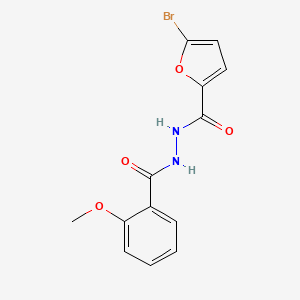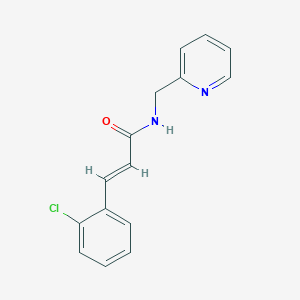![molecular formula C14H18BrNO2 B5808171 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine, also known as BRDMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The inhibition of COX-2 by 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine leads to a reduction in the production of prostaglandins, which are involved in inflammation. This makes 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine a potential candidate for the treatment of inflammatory diseases such as arthritis. The inhibition of HDACs by 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine leads to changes in gene expression, which can have various effects on the body depending on the specific genes affected.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. However, one limitation of using 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine in lab experiments is that it may not be selective enough in its inhibition of certain enzymes and proteins, leading to potential off-target effects.
Zukünftige Richtungen
There are several potential future directions for the use of 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine in scientific research. One area of interest is in the development of new anti-inflammatory drugs based on the inhibition of COX-2. Another potential area of research is in the development of new antibiotics based on the inhibition of bacterial growth by 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine. Additionally, further studies are needed to better understand the effects of 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine on gene expression and its potential applications in the treatment of various diseases.
Synthesemethoden
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine can be synthesized through a multi-step process involving the reaction of 4-bromo-3,5-dimethylphenol with acetic anhydride to form 1-(4-bromo-3,5-dimethylphenoxy)acetone. This intermediate is then reacted with pyrrolidine to form the final product, 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine has been found to have potential therapeutic applications in the treatment of various diseases. Studies have shown that it has anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10-7-12(8-11(2)14(10)15)18-9-13(17)16-5-3-4-6-16/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAZXHPEQDPVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3,5-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)

![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)

![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)


![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)

